
Antitumor agent-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-2 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-2 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s consistency and potency.
化学反応の分析
Types of Reactions: Antitumor agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can enhance the compound’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties and enhance its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that contribute to its overall antitumor activity.
科学的研究の応用
Antitumor agent-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of antitumor agent-2 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also disrupts the signaling pathways that promote cancer cell survival, further enhancing its antitumor effects.
類似化合物との比較
Antitumor agent-1: Known for its broad-spectrum antitumor activity but with higher toxicity.
Antitumor agent-3: Exhibits similar efficacy but with a different mechanism of action.
Antitumor agent-4: Less potent but with fewer side effects.
Uniqueness of Antitumor Agent-2: this compound stands out due to its balanced profile of high efficacy and relatively low toxicity. Its unique chemical structure allows for selective targeting of cancer cells, minimizing damage to healthy tissues. This makes it a promising candidate for further development and clinical application.
特性
分子式 |
C33H42N4O4 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
benzyl (2S)-2-[[(2S)-2-[(15S)-12,12-dimethyl-14-oxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-4-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C33H42N4O4/c1-20(2)16-27(30(38)35-29(21(3)4)32(40)41-19-22-12-8-7-9-13-22)37-31(39)28-17-24-23-14-10-11-15-25(23)34-26(24)18-36(28)33(37,5)6/h7-15,20-21,27-29,34H,16-19H2,1-6H3,(H,35,38)/t27-,28-,29-/m0/s1 |
InChIキー |
HAPJKINXPAVZDU-AWCRTANDSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)[C@@H]3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)C3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


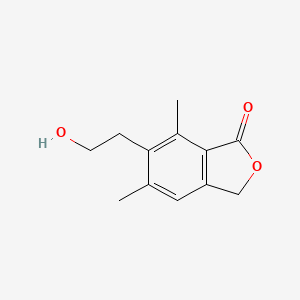


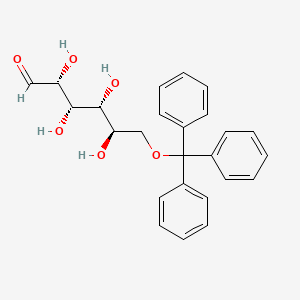
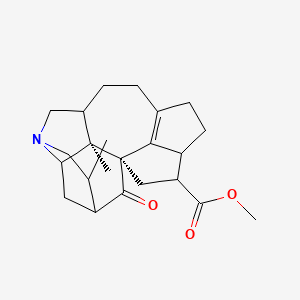
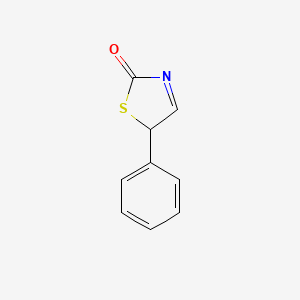
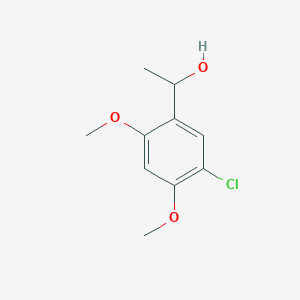
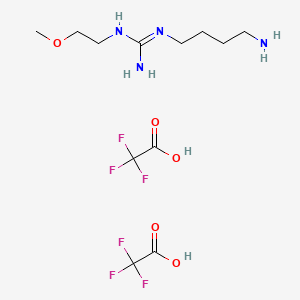

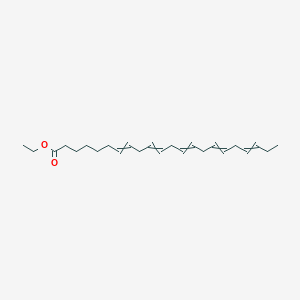
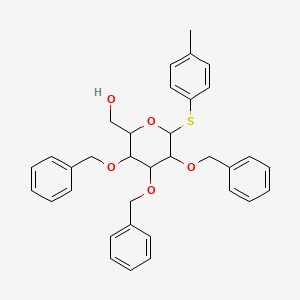
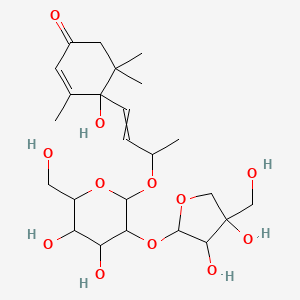
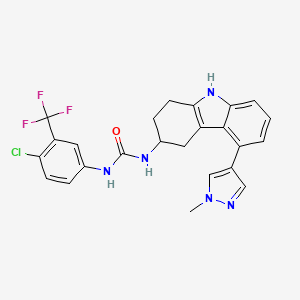
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
